molecular formula C20H17FO2S B8809049 5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid

5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid

Cat. No.: B8809049
M. Wt: 340.4 g/mol
InChI Key: LFWHFZJPXXOYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid is a synthetic organic compound known for its anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid typically involves multiple steps. One common method starts with the preparation of 5-fluoro-2-methyl-1-indanone, which is then used as an intermediate. The process involves Friedel-Crafts acylation of fluorobenzene with a novel acid halide, followed by cyclization and further functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Halogenation and other substitution reactions can modify the aromatic ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the parent compound.

Scientific Research Applications

5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain . Additionally, it may interact with other molecular targets and pathways involved in cell signaling and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Sulindac: A non-steroidal anti-inflammatory drug (NSAID) with a similar structure and mechanism of action.

    Indomethacin: Another NSAID that shares structural similarities and is used for similar therapeutic purposes.

    Diclofenac: A widely used NSAID with comparable anti-inflammatory properties.

Uniqueness

5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its fluorine atom and methylthio group can influence its metabolic stability and interaction with biological targets, potentially offering advantages over other similar compounds .

Properties

Molecular Formula

C20H17FO2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid

InChI

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)

InChI Key

LFWHFZJPXXOYNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O

Origin of Product

United States

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